

"3-Bromo-6-iodo-2-methylpyridine" molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-6-iodo-2-methylpyridine**

Cat. No.: **B1523688**

[Get Quote](#)

An In-depth Technical Guide to **3-Bromo-6-iodo-2-methylpyridine**: Properties, Handling, and Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-6-iodo-2-methylpyridine**, a key heterocyclic intermediate in modern pharmaceutical and materials science research. The document details the compound's core physicochemical properties, with a primary focus on its molecular weight and its implications for synthetic chemistry. Furthermore, it offers expert insights into safe handling, storage, and a detailed, field-proven protocol for its application in selective cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals who utilize halogenated pyridines as versatile building blocks for complex molecular architectures.

Introduction: A Versatile Heterocyclic Building Block

3-Bromo-6-iodo-2-methylpyridine (CAS No. 1008361-77-0) is a disubstituted pyridine derivative of significant interest in organic synthesis. Its structure is characterized by the presence of two different halogen atoms—bromine and iodine—at positions 3 and 6, respectively. This differential halogenation is not a trivial feature; it is the cornerstone of the molecule's utility. The carbon-iodine (C-I) bond and the carbon-bromine (C-Br) bond possess distinct reactivities, particularly in metal-catalyzed cross-coupling reactions. This allows for selective, stepwise functionalization of the pyridine ring, making it an invaluable intermediate for constructing complex molecules with high precision.

Its application is particularly prominent in the field of drug discovery, where it serves as a foundational scaffold for novel therapeutic agents, including potential anti-cancer and anti-inflammatory drugs.^[1] The pyridine core is a common motif in many biologically active compounds, and the ability to precisely install different substituents via this intermediate is critical for structure-activity relationship (SAR) studies. Beyond pharmaceuticals, its unique properties are also being explored in the development of advanced agrochemicals and novel materials.^[1]

Core Physicochemical Properties and Molecular Weight

A precise understanding of a compound's physicochemical properties is fundamental to its successful application in any experimental setting. The molecular weight, in particular, is a critical parameter for all stoichiometric calculations, ensuring reproducible and efficient synthetic outcomes.

Determination of Molecular Weight

The molecular weight of **3-Bromo-6-iodo-2-methylpyridine** is calculated by summing the atomic masses of its constituent atoms as defined by its linear formula: C₆H₅BrIN.^[2]

- Carbon (C): 6 x 12.011 u
- Hydrogen (H): 5 x 1.008 u
- Bromine (Br): 1 x 79.904 u
- Iodine (I): 1 x 126.904 u
- Nitrogen (N): 1 x 14.007 u

Summing these values yields a molecular weight of approximately 297.92 g/mol.^[3] This value is the cornerstone for accurately measuring reagents for chemical reactions.

Summary of Key Properties

The essential data for **3-Bromo-6-iodo-2-methylpyridine** are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Weight	297.92 g/mol	[3]
CAS Number	1008361-77-0	[4]
Linear Formula	C ₆ H ₅ BrIN	[2]
Physical Form	Solid or Liquid	
Typical Purity	≥96%	
InChI Key	NCGLRIMMNYDKIO- UHFFFAOYSA-N	

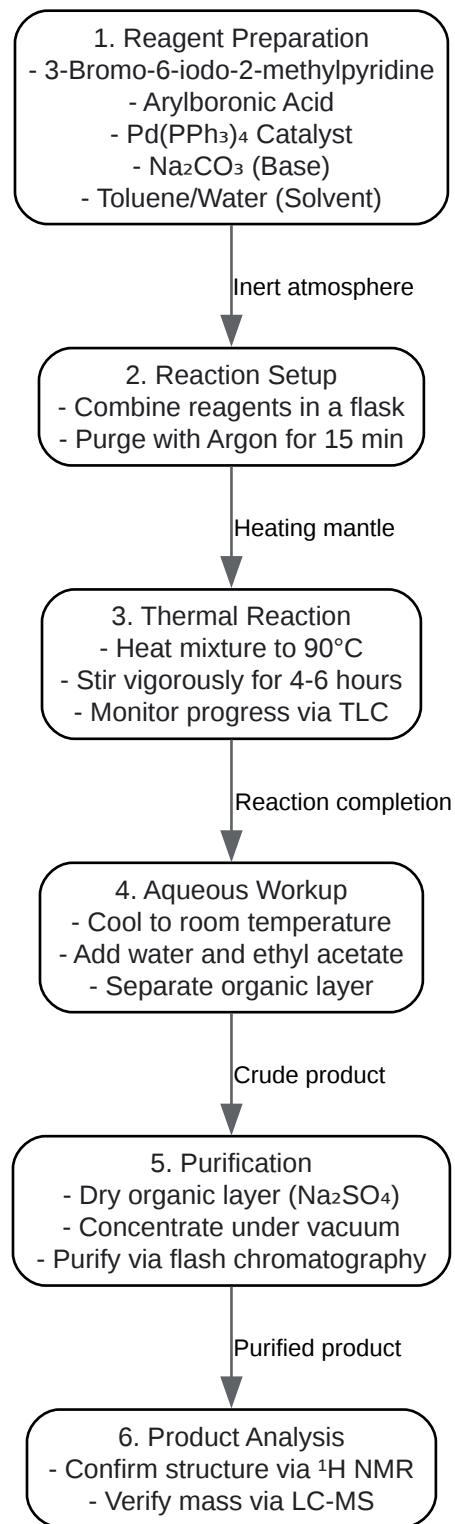
Chemical Structure Visualization

Caption: 2D structure of **3-Bromo-6-iodo-2-methylpyridine**.

Safety, Handling, and Storage Protocols

Proper handling and storage are paramount to ensure the chemical integrity of **3-Bromo-6-iodo-2-methylpyridine** and the safety of laboratory personnel.

- Safety Precautions:** The compound is associated with the GHS07 pictogram, indicating it can be harmful if swallowed (H302), cause skin irritation (H315), cause eye irritation (H320), and may cause respiratory irritation (H335). Therefore, standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.
- Storage Conditions:** To maintain its purity and prevent degradation, the compound should be stored in a tightly sealed container in a dark place under an inert atmosphere (e.g., argon or nitrogen). The recommended storage temperature is between 2-8°C.


- Expert Rationale: The recommendation for an inert atmosphere is critical. Halogenated organic compounds can be susceptible to slow degradation over time, and the pyridine ring can be sensitive to oxidation. Cold and dark conditions further inhibit potential light- or heat-induced decomposition pathways.

Application in Synthesis: Selective Suzuki-Miyaura Cross-Coupling

The differential reactivity of the C-I and C-Br bonds makes this compound an ideal substrate for sequential, site-selective cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Palladium(0) catalyst than the C-Br bond. This allows for the selective functionalization at the 6-position while leaving the 3-bromo position intact for a subsequent, different coupling reaction.

The following protocol describes a typical Suzuki-Miyaura coupling to arylate the 6-position.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for selective Suzuki coupling at the 6-iodo position.

Detailed Step-by-Step Protocol

This protocol is a self-validating system. The progress is monitored, and the final product is rigorously analyzed to confirm the selective reaction occurred as intended.

- Reagent Preparation & Vessel Setup:

- To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **3-Bromo-6-iodo-2-methylpyridine** (1.0 eq, e.g., 298 mg, 1.0 mmol).
- Add the desired arylboronic acid (1.2 eq, 1.2 mmol).
- Add sodium carbonate (Na_2CO_3) as the base (2.5 eq, 2.5 mmol).
- Causality: A slight excess of the boronic acid is used to ensure the complete consumption of the starting material. Sodium carbonate is a sufficiently strong base to facilitate transmetalation without causing unwanted side reactions.

- Catalyst and Solvent Addition:

- Under a positive flow of argon, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [$\text{Pd}(\text{PPh}_3)_4$] (0.03 eq, 0.03 mmol).
- Add the solvent system, typically a mixture of toluene and water (e.g., 10 mL toluene, 2 mL water).
- Causality: $\text{Pd}(\text{PPh}_3)_4$ is a robust and highly effective catalyst for C-I bond activation. The reaction is performed under an inert atmosphere because the $\text{Pd}(0)$ catalyst is sensitive to oxidation, which would render it inactive.

- Reaction Execution:

- With the argon line replaced by a balloon or bubbler, lower the flask into a preheated oil bath at 90°C.
- Stir the biphasic mixture vigorously for 4-6 hours.

- Validation: Monitor the reaction's progress by thin-layer chromatography (TLC), observing the disappearance of the starting material spot.
- Workup and Extraction:
 - Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
 - Dilute the mixture with ethyl acetate (20 mL) and deionized water (20 mL).
 - Transfer the mixture to a separatory funnel, shake, and allow the layers to separate.
 - Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
 - Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na_2SO_4).
- Purification and Analysis:
 - Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
 - Purify the residue using flash column chromatography on silica gel.
 - Final Validation: The structure of the purified product, 3-bromo-6-aryl-2-methylpyridine, should be confirmed by ^1H NMR spectroscopy and its molecular weight verified by Mass Spectrometry. The resulting mass will correspond to the loss of iodine and the addition of the aryl group.

Conclusion

3-Bromo-6-iodo-2-methylpyridine is more than a simple chemical; it is a precision tool for synthetic chemists. Its defining characteristic—the differential reactivity of its two halogen substituents—provides a reliable and strategic pathway for the synthesis of complex, highly functionalized pyridine derivatives. A thorough understanding of its core properties, especially its molecular weight of 297.92 g/mol, combined with rigorous adherence to safety and handling protocols, empowers researchers to leverage this versatile building block to its full potential, accelerating innovation in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. doronscientific.com [doronscientific.com]
- 3. 6-Bromo-3-iodo-2-methylpyridine - CAS:1065483-59-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. 3-BROMO-6-IODO-2-METHYL PYRIDINE | 1008361-77-0 [chemicalbook.com]
- To cite this document: BenchChem. ["3-Bromo-6-iodo-2-methylpyridine" molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1523688#3-bromo-6-iodo-2-methylpyridine-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com